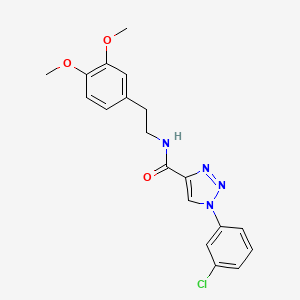

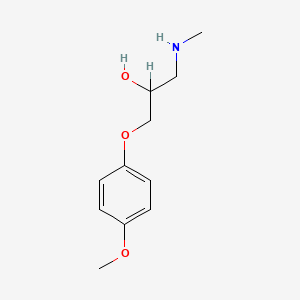

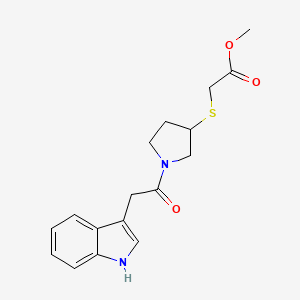

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical entity that appears to be a derivative of triazole carboxamide. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that can be informative. For instance, the synthesis of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, involves a multi-step process starting from 4-chlorobenzenamine, which suggests that similar starting materials and methods could potentially be applied to the synthesis of the compound .

Synthesis Analysis

The synthesis of related triazole carboxamides, as described in the provided papers, involves multiple steps and careful control of reaction conditions. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required a reaction temperature of approximately 78°C and a reaction time of 8 hours, with a specific molar ratio of triazole ester to ethylenediamine. The high yield of up to 88% indicates an efficient synthetic route, which could be relevant for the synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-1H-1,2,3-triazole-4-carboxamide .

Molecular Structure Analysis

The molecular structure of triazole carboxamides is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The papers provided do not directly address the molecular structure of the compound , but they do mention the stabilization of related structures by intramolecular hydrogen bonds. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . This information could be extrapolated to hypothesize about the potential for hydrogen bonding and molecular interactions in the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole carboxamides are likely to include amide bond formation and aromatic substitution reactions. The provided papers do not detail the specific reactions for the compound , but the synthesis of similar compounds involves the reaction of a triazole ester with a diamine, which could imply similar reaction pathways for the synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-1H-1,2,3-triazole-4-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole carboxamides can be influenced by the substituents on the aromatic rings and the triazole core. The provided papers do not offer specific data on the physical and chemical properties of the compound . However, the characterization of related compounds by 1H NMR and MS suggests that similar analytical techniques could be used to determine the properties of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-1H-1,2,3-triazole-4-carboxamide . The presence of chloro and methoxy groups is likely to affect the compound's solubility, stability, and reactivity.

properties

IUPAC Name |

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-26-17-7-6-13(10-18(17)27-2)8-9-21-19(25)16-12-24(23-22-16)15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXXAGQIQGBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B3004448.png)